molecular formula C26H45NO6S B192484 Tauroursodeoxycholic acid CAS No. 14605-22-2

Tauroursodeoxycholic acid

Cat. No.: B192484
CAS No.: 14605-22-2
M. Wt: 499.7 g/mol
InChI Key: BHTRKEVKTKCXOH-VSHSPWMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tauroursodeoxycholic acid is a hydrophilic bile acid that is the taurine conjugate of ursodeoxycholic acid. It is naturally found in bear bile and has been used in traditional Chinese medicine for centuries. This compound is known for its medicinal properties, particularly in treating hepatobiliary diseases and neurodegenerative disorders .

Mechanism of Action

Target of Action

Tauroursodeoxycholic acid (TUDCA) is a taurine conjugate of ursodeoxycholic acid . It primarily targets the endoplasmic reticulum (ER) and mitochondria in cells . It plays a crucial role in maintaining protein homeostasis and preventing the accumulation of misfolded proteins . It also targets apoptotic pathways, acting as an anti-apoptotic agent .

Mode of Action

TUDCA interacts with its targets to exert several effects. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species (ROS) and inactivating BAX, which in turn decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 . Furthermore, it reduces ER-mediated stress by decreasing caspase 12 activity and Ca2+ efflux from the ER .

Biochemical Pathways

TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its role as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Moreover, it has been found to stimulate Cl secretion in cholangiocytes through the activation of membrane Ca2±activated Cl channel (TMEM16A) .

Pharmacokinetics

It is known that tudca is a highly hydrophilic bile acid produced in humans at a low concentration

Result of Action

The molecular and cellular effects of TUDCA’s action are diverse. It has been shown to have anti-apoptotic and neuroprotective activities . It also reduces oxidative stress, protects the mitochondria, produces an anti-neuroinflammatory action, and acts as a chemical chaperone to maintain the stability and correct folding of proteins . These effects suggest that TUDCA could be a potential therapeutic agent for various diseases, including neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TUDCA. For instance, long-term exposure to ethanol in rats has been shown to influence the hepatoprotective potential of TUDCA . .

Biochemical Analysis

Biochemical Properties

Tauroursodeoxycholic acid has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases, mostly due to its cytoprotective effect . The mechanisms underlying this cytoprotective activity have been mainly attributed to the alleviation of endoplasmic reticulum (ER) stress and stabilization of the unfolded protein response (UPR), which contributed to naming this compound as a chemical chaperone . Apart from that, this compound has also been found to reduce oxidative stress, suppress apoptosis, and decrease inflammation in many in-vitro and in-vivo models of various diseases .

Cellular Effects

This compound has shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases . Experimental evidence on the mechanisms underlying this compound’s neuroprotective action derives from animal models of Alzheimer’s disease, Parkinson’s disease, Huntington’s diseases, amyotrophic lateral sclerosis (ALS) and cerebral ischemia . Preclinical studies indicate that this compound exerts its effects not only by regulating and inhibiting the apoptotic cascade, but also by reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .

Molecular Mechanism

The proposed mechanisms of action of this compound include: inhibition of the intrinsic mitochondrial apoptotic pathway, through reduction of ROS and inactivation of BAX, in turn decreasing cytochrome c release; inhibition of the death receptor in the extrinsic apoptotic pathway, with further block of caspase 3; reduction of ER-mediated stress by decreasing caspase 12 activity and Ca 2+ efflux decrease from the ER .

Temporal Effects in Laboratory Settings

This compound treatment significantly decreases the blood sugar content and exerts renoprotective effects in db/db mice . These changes are likely related to endoplasmic reticulum (ER) stress and apoptosis inhibition .

Dosage Effects in Animal Models

The evidence reporting the beneficial effects of hydrophilic bile acids in animal models of different neurodegenerative diseases, as well as the preliminary results from clinical trials in ALS, indicates this compound as a candidate with a great disease-modification potential .

Metabolic Pathways

The neurodegenerative process is mediated by numerous metabolic pathways, most of which lead to apoptosis . In recent years, hydrophilic bile acids, particularly this compound, have shown important anti-apoptotic and neuroprotective activities, with numerous experimental and clinical evidence suggesting their possible therapeutic use as disease-modifiers in neurodegenerative diseases .

Transport and Distribution

This compound can reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content . This compound is currently used in Europe to treat and prevent gallstones as a bile acid derivative .

Subcellular Localization

This compound is a highly hydrophilic tertiary bile acid that is produced in humans at a low concentration . It is a taurine conjugate of ursodeoxycholic acid with comparable therapeutic efficacy and safety, but a much higher hydrophilicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tauroursodeoxycholic acid can be synthesized through the conjugation of taurine with ursodeoxycholic acid. The process involves the activation of the carboxyl group of ursodeoxycholic acid, followed by the nucleophilic attack of taurine. This reaction typically requires the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods: Large-scale production of this compound can be achieved through fermentation optimization of engineered Escherichia coli. This method involves the use of a two-step bidirectional oxidative and reductive enzyme-catalyzing pathway to convert taurochenodeoxycholic acid to this compound. The fermentation process is optimized using response surface methodology to balance cell growth and product conversion efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major products formed during lipid oxidation include various oxidized lipid species.

    Substitution: The primary product of the conjugation reaction is this compound itself.

Comparison with Similar Compounds

Comparison:

This compound stands out due to its multifaceted therapeutic potential, particularly in neuroprotection and endoplasmic reticulum stress modulation, making it a promising compound for various medical applications.

Properties

About 90% of gallstones are formed by cholesterol, which may be caused by altered gut microbiota from a high-fat diet and other factors. The gut microbiota regulates bile acid metabolism; thus, altered composition in gut microbiota may significantly change the bile acid pool and alter cholesterol secretion. While the exact mechanism of action of tauroursodeoxycholic acid in reducing and preventing gallstone formation is unclear, tauroursodeoxycholic acid may achieve this effect in a number of ways. A recent mouse study suggests that tauroursodeoxycholic acid inhibits intestinal cholesterol absorption and lowers liver cholesterol levels by upregulating the bile acid excretion from the liver to the gallbladder. Tauroursodeoxycholic acid lowers the bile cholesterol saturation in the gallbladder, thereby increasing the solubility of cholesterol in bile. It can also maintain a specific gut microbiota composition to promote the synthesis of bile acids and reduce liver inflammation caused by the lipopolysaccharide in the blood. Ultimately, tauroursodeoxycholic acid enhances the synthesis of bile acids in the liver and reduces cholesterol in the serum and liver. Tauroursodeoxycholic acid inhibits cell apoptosis by disrupting the mitochondrial pathway of cell death. It works by inhibiting oxygen-radical production, ameliorating endoplasmic reticulum (ER) stress, and stabilizing the unfolded protein response. Other anti-apoptotic processes mediated by tauroursodeoxycholic acid include cytochrome c release, caspase activation, DNA and nuclear fragmentation, and inhibition of p53 transactivation. It is believed that tauroursodeoxycholic acid works on multiple cellular targets to inhibit apoptosis and upregulate survival pathways.

CAS No.

14605-22-2

Molecular Formula

C26H45NO6S

Molecular Weight

499.7 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid

InChI

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17?,18-,19-,20+,21+,22+,24+,25+,26-/m1/s1

InChI Key

BHTRKEVKTKCXOH-VSHSPWMTSA-N

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C

14605-22-2

physical_description

Solid

Synonyms

tauroursodeoxycholate
tauroursodeoxycholic acid
tauroursodeoxycholic acid, (3alpha,5alpha,7alpha)-isomer
tauroursodeoxycholic acid, monosodium salt, (3alpha,5beta,7alpha)-isomer
tauroursodeoxycholic acid, monosodium salt, (3alpha,7alpha)-isomer
TUDCA

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tauroursodeoxycholic acid
Reactant of Route 2
Reactant of Route 2
Tauroursodeoxycholic acid
Reactant of Route 3
Reactant of Route 3
Tauroursodeoxycholic acid
Reactant of Route 4
Reactant of Route 4
Tauroursodeoxycholic acid
Reactant of Route 5
Reactant of Route 5
Tauroursodeoxycholic acid
Reactant of Route 6
Reactant of Route 6
Tauroursodeoxycholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.